(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
CAS No.: 211682-15-4
Cat. No.: VC21537658
Molecular Formula: C19H19NO4
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 211682-15-4 |
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Molecular Formula | C19H19NO4 |
Molecular Weight | 325.4 g/mol |
IUPAC Name | (2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid |
Standard InChI | InChI=1S/C19H19NO4/c1-12(18(21)22)10-20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m1/s1 |
Standard InChI Key | BMUDOYSTGJHGNI-GFCCVEGCSA-N |
Isomeric SMILES | C[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
SMILES | CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Canonical SMILES | CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid, also known as (R)-3-(Fmoc-amino)-2-methylpropionic acid, is a chemical compound that plays a significant role in organic synthesis, particularly in peptide chemistry. This compound is a derivative of 2-methylpropanoic acid, modified with a fluoren-9-ylmethoxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis to protect the amino group.
Hazard Information
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GHS Hazard Statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation).
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Precautionary Statements: Include P261, P264, P264+P265, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501.
Property | Description |
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Molecular Formula | C₁₉H₁₉NO₄ |
Molecular Weight | 325.36 g/mol |
CAS Number | 211682-15-4 |
Storage Conditions | Inert atmosphere, 2-8°C |
Hazard Statements | H302, H315, H319, H335 |
Precautionary Statements | P261, P264, P264+P265, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501 |
Role in Peptide Synthesis
(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during synthesis, allowing for selective deprotection with bases like piperidine. This process ensures that the peptide chain grows in a controlled manner, minimizing unwanted side reactions.
Research Findings
Recent research has focused on optimizing peptide synthesis protocols, including the use of this compound. Studies have explored various coupling reagents and conditions to improve yield and purity in peptide synthesis .
Safety and Handling
Given its potential to cause skin and eye irritation and respiratory issues, handling (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid requires caution. Personal protective equipment (PPE) should be worn, and the compound should be handled in a well-ventilated area. In case of exposure, appropriate first aid measures should be taken promptly.
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